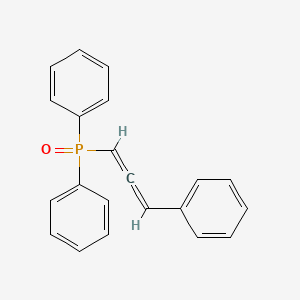
Oxo(diphenyl)(3-phenylpropadienyl)-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxo(diphenyl)(3-phenylpropadienyl)-lambda~5~-phosphane is a complex organophosphorus compound. It is characterized by the presence of a phosphane core bonded to diphenyl and 3-phenylpropadienyl groups, along with an oxo group. This compound is notable for its unique structural features and reactivity, making it a subject of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxo(diphenyl)(3-phenylpropadienyl)-lambda~5~-phosphane typically involves the reaction of triphenylphosphine with 3-phenylpropargyl bromide. The reaction proceeds through a series of steps, including the formation of triphenyl(3-phenylpropadienyl)phosphonium bromide, which is then oxidized to yield the desired compound . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or isopropanol for recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring purity through recrystallization, and employing industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxo(diphenyl)(3-phenylpropadienyl)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxides.
Reduction: It can be reduced under specific conditions to yield phosphine derivatives.
Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include secondary amines, phenylhydrazine, and dimethylformamide . The reactions typically require controlled temperatures and may involve catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions include various phosphonium salts and ylide intermediates. These products are often characterized by their unique structural and electronic properties, which can be exploited in further chemical transformations .
Scientific Research Applications
Oxo(diphenyl)(3-phenylpropadienyl)-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium salts and ylides.
Biology: The compound’s reactivity with nucleophiles makes it useful in studying biochemical pathways involving phosphorus-containing compounds.
Medicine: Research into its potential medicinal properties is ongoing, with a focus on its interactions with biological molecules.
Industry: It is used in the development of advanced materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of Oxo(diphenyl)(3-phenylpropadienyl)-lambda~5~-phosphane involves its ability to form stable phosphonium salts and ylides. These intermediates can participate in a variety of chemical reactions, including nucleophilic addition and substitution. The molecular targets and pathways involved in these reactions are primarily related to the compound’s ability to stabilize negative charges on the phosphorus atom, facilitating the formation of reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis, known for its ability to form phosphonium salts.
Triphenyl(3-phenylprop-2-ynyl)phosphonium bromide: An isomer of the compound, differing in the position of the triple bond.
Triphenyl(3-phenylprop-1-ynyl)phosphonium bromide: Another isomer, also differing in the position of the triple bond.
Uniqueness
Oxo(diphenyl)(3-phenylpropadienyl)-lambda~5~-phosphane is unique due to its specific structural configuration, which allows it to participate in a wide range of chemical reactions. Its ability to form stable ylides and phosphonium salts sets it apart from other similar compounds, making it a valuable reagent in both academic and industrial research.
Properties
CAS No. |
20700-46-3 |
|---|---|
Molecular Formula |
C21H17OP |
Molecular Weight |
316.3 g/mol |
InChI |
InChI=1S/C21H17OP/c22-23(20-14-6-2-7-15-20,21-16-8-3-9-17-21)18-10-13-19-11-4-1-5-12-19/h1-9,11-18H |
InChI Key |
ZAWQSWUFGGHYMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C=CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


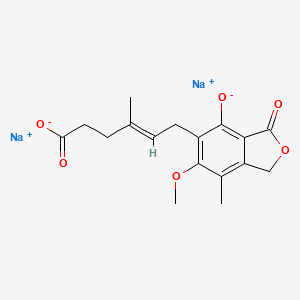
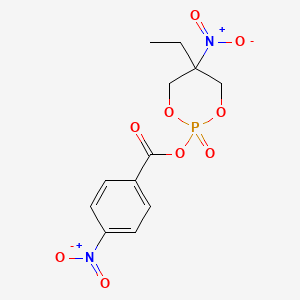
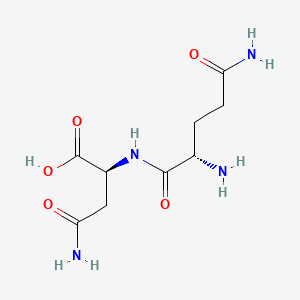
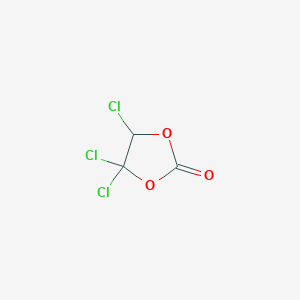

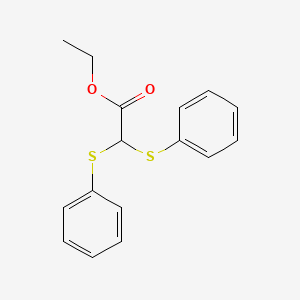

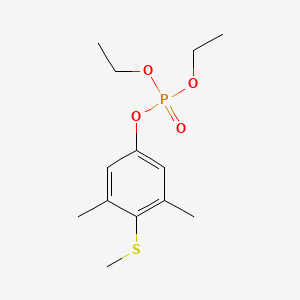



![(1R,7R)-Bicyclo[5.1.0]octane](/img/structure/B14714500.png)
![Prop-2-en-1-yl 2-{3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-2-oxo-5-[4-(pentyloxy)phenyl]-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14714501.png)

